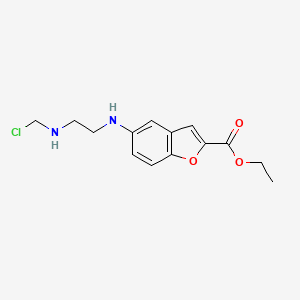
Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran class of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of solvents like N-methyl pyrrolidine and catalysts such as sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as free radical cyclization and proton quantum tunneling have been employed to construct complex benzofuran rings with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-viral and anti-cancer agents.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-aminobenzofuran-2-carboxylate: Used as a synthetic intermediate in the preparation of indolebutylpiperazines, which are dual 5-HT1A receptor agonists and serotonin reuptake inhibitors.
2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives: Known for their antiviral, antioxidant, and antifungal activities.
2-Amino-5-chlorobenzophenone: Used in the synthesis of benzodiazepines.
Uniqueness
Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate is unique due to its specific structure, which allows it to interact with a variety of molecular targets and exhibit diverse biological activities. Its combination of benzofuran and aminoethyl groups contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C14H17ClN2O3 |
|---|---|
Molecular Weight |
296.75 g/mol |
IUPAC Name |
ethyl 5-[2-(chloromethylamino)ethylamino]-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C14H17ClN2O3/c1-2-19-14(18)13-8-10-7-11(3-4-12(10)20-13)17-6-5-16-9-15/h3-4,7-8,16-17H,2,5-6,9H2,1H3 |
InChI Key |
IVRKVILQUQDFTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)NCCNCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















